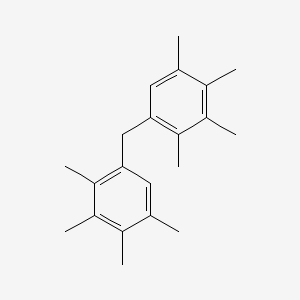
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene is an organic compound characterized by its unique structure, which includes multiple methyl groups attached to a benzene ring. This compound is part of the larger family of tetramethylbenzenes, which are known for their applications in various chemical processes and industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene typically involves the alkylation of tetramethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where tetramethylbenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield partially or fully reduced products.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Partially or fully reduced hydrocarbons
Substitution: Nitro compounds, sulfonic acids
科学的研究の応用
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its multiple methyl groups can influence its reactivity and binding affinity to various enzymes and receptors, modulating biological processes.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetramethylbenzene: Known for its use as a solvent and intermediate in organic synthesis.
1,2,3,5-Tetramethylbenzene: Utilized in the production of dyes and resins.
Pentamethylbenzene: Employed in the synthesis of advanced materials and as a chemical intermediate.
Uniqueness
1,2,3,4-Tetramethyl-5-(2,3,4,5-tetramethylbenzyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for selective reactivity in various chemical reactions, making it valuable in specialized applications.
特性
CAS番号 |
738-47-6 |
|---|---|
分子式 |
C21H28 |
分子量 |
280.4 g/mol |
IUPAC名 |
1,2,3,4-tetramethyl-5-[(2,3,4,5-tetramethylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H28/c1-12-9-20(18(7)16(5)14(12)3)11-21-10-13(2)15(4)17(6)19(21)8/h9-10H,11H2,1-8H3 |
InChIキー |
JHGODABHTOBMFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)CC2=C(C(=C(C(=C2)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

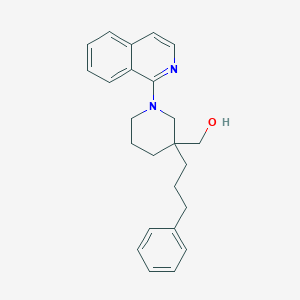
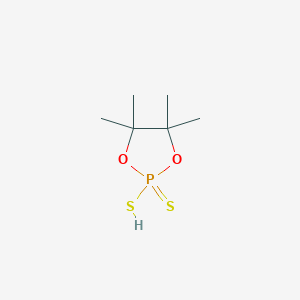

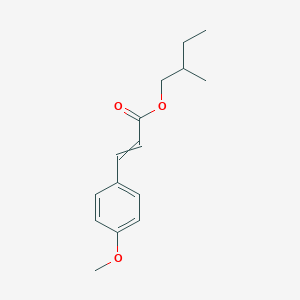
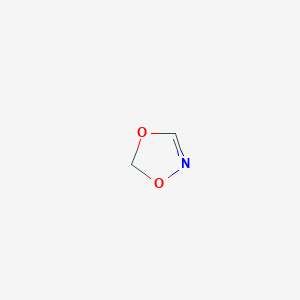
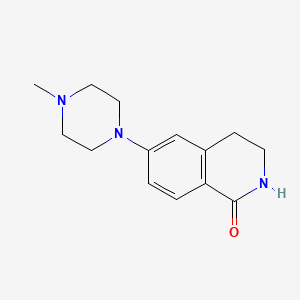
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)

